3-(4-fluorophenyl)-N,N-dimethylpropanethioamide
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Overview
Description
3-(4-fluorophenyl)-N,N-dimethylpropanethioamide is an organic compound characterized by the presence of a fluorophenyl group attached to a propanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N,N-dimethylpropanethioamide typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine and a thiol source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thioamide bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N,N-dimethylpropanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorophenyl derivatives .
Scientific Research Applications
3-(4-fluorophenyl)-N,N-dimethylpropanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N,N-dimethylpropanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N,N-dimethylpropanethioamide
- 3-(4-bromophenyl)-N,N-dimethylpropanethioamide
- 3-(4-methylphenyl)-N,N-dimethylpropanethioamide
Uniqueness
3-(4-fluorophenyl)-N,N-dimethylpropanethioamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Properties
CAS No. |
331-88-4 |
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Molecular Formula |
C11H14FNS |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N,N-dimethylpropanethioamide |
InChI |
InChI=1S/C11H14FNS/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,5,8H2,1-2H3 |
InChI Key |
XNZVUYNMOGLQGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)CCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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